molecular formula C12H13ClN2O4S B14461939 N,N-Dimethyl-4-phenyl-2H-1,3-thiazin-2-iminium perchlorate CAS No. 67534-61-6

N,N-Dimethyl-4-phenyl-2H-1,3-thiazin-2-iminium perchlorate

Cat. No.: B14461939
CAS No.: 67534-61-6
M. Wt: 316.76 g/mol
InChI Key: UNUPXFHWNUZVNA-UHFFFAOYSA-M
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Description

N,N-Dimethyl-4-phenyl-2H-1,3-thiazin-2-iminium perchlorate is a chemical compound with a unique structure that includes a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-phenyl-2H-1,3-thiazin-2-iminium perchlorate typically involves the reaction of N,N-dimethyl-4-phenyl-2H-1,3-thiazine with perchloric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-phenyl-2H-1,3-thiazin-2-iminium perchlorate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiazolidines.

    Substitution: It can participate in nucleophilic substitution reactions, where the iminium group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N,N-Dimethyl-4-phenyl-2H-1,3-thiazin-2-iminium perchlorate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-phenyl-2H-1,3-thiazin-2-iminium perchlorate involves its interaction with molecular targets such as enzymes or receptors. The iminium group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiazine ring structure also allows for specific binding interactions, enhancing its selectivity and potency.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-phenyl-2H-1,3-thiazine
  • N,N-Dimethyl-4-phenyl-2H-1,3-thiazolidine
  • N,N-Dimethyl-4-phenyl-2H-1,3-thiazin-2-one

Uniqueness

N,N-Dimethyl-4-phenyl-2H-1,3-thiazin-2-iminium perchlorate is unique due to the presence of the iminium group, which imparts distinct reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.

Properties

CAS No.

67534-61-6

Molecular Formula

C12H13ClN2O4S

Molecular Weight

316.76 g/mol

IUPAC Name

dimethyl-(4-phenyl-1,3-thiazin-2-ylidene)azanium;perchlorate

InChI

InChI=1S/C12H13N2S.ClHO4/c1-14(2)12-13-11(8-9-15-12)10-6-4-3-5-7-10;2-1(3,4)5/h3-9H,1-2H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

UNUPXFHWNUZVNA-UHFFFAOYSA-M

Canonical SMILES

C[N+](=C1N=C(C=CS1)C2=CC=CC=C2)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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